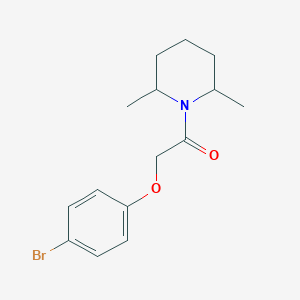
5-bromo-1H-indole-3-carbaldehyde O-ethyloxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-1H-indole-3-carbaldehyde O-ethyloxime: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound features a bromine atom at the 5-position of the indole ring, an aldehyde group at the 3-position, and an O-ethyloxime group, making it a versatile intermediate in organic synthesis.
作用機序
Target of Action
5-Bromo-1H-indole-3-carbaldehyde O-ethyloxime, like other indole derivatives, is known to interact with multiple receptors in the body . Indole derivatives are essential entities found in many natural products like indole alkaloids, fungal, and marine organisms . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
The compound’s interaction with its targets leads to a variety of biological activities. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities result from the compound’s high affinity binding to multiple receptors, which can lead to changes in cellular function .
Biochemical Pathways
Indole derivatives are known to affect a wide range of pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been shown to inhibit the growth of cancer cells, microbes, and other types of disorders in the human body .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biological activity being exerted. For example, in its role as an anticancer agent, it may inhibit cell proliferation and induce apoptosis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1H-indole-3-carbaldehyde O-ethyloxime typically involves the following steps:
Oximation: The resulting 5-bromo-1H-indole-3-carbaldehyde is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime.
Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: 5-bromo-1H-indole-3-carboxylic acid.
Reduction: 5-bromo-1H-indole-3-methanol.
Substitution: Various 5-substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 5-bromo-1H-indole-3-carbaldehyde O-ethyloxime is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . It serves as a building block for the synthesis of bioactive molecules that can interact with biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the design and synthesis of novel drugs targeting specific enzymes or receptors .
Industry: The compound finds applications in the synthesis of dyes, pigments, and other industrial chemicals. Its derivatives are used in the production of materials with specific properties .
類似化合物との比較
5-bromo-1H-indole-3-carbaldehyde: Lacks the O-ethyloxime group but shares the bromine and aldehyde functionalities.
1H-indole-3-carbaldehyde: Lacks both the bromine and O-ethyloxime groups, serving as a simpler precursor.
5-chloro-1H-indole-3-carbaldehyde O-ethyloxime: Similar structure with chlorine instead of bromine.
Uniqueness: 5-bromo-1H-indole-3-carbaldehyde O-ethyloxime is unique due to the combination of the bromine atom, aldehyde group, and O-ethyloxime functionality. This combination imparts distinct reactivity and biological activity, making it a valuable compound in synthetic and medicinal chemistry .
特性
IUPAC Name |
(Z)-1-(5-bromo-1H-indol-3-yl)-N-ethoxymethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-2-15-14-7-8-6-13-11-4-3-9(12)5-10(8)11/h3-7,13H,2H2,1H3/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPUTMHXBJYVNI-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=CC1=CNC2=C1C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C\C1=CNC2=C1C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2773576.png)

![3-{[1-(Thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2773578.png)

![N'-(6-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2773580.png)


![5,6-Dimethyl-3-{2-oxo-2-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2773588.png)


![t-Butyl {[4-(azidomethyl)oxazol-5-yl]methyl}-carbamate](/img/structure/B2773591.png)
![N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2773593.png)
![N-(benzo[d]thiazol-5-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2773594.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol](/img/structure/B2773596.png)
